molecular formula C10H13N3S B13625107 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide

2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide

Cat. No.: B13625107
M. Wt: 207.30 g/mol
InChI Key: UKTFLVFSNBJROC-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring with a carbothioamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide typically involves the reaction of pyridine-3-carbothioamide with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyridine-3-carbothioamide, followed by the addition of pyrrolidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-methylamine derivatives .

Scientific Research Applications

2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide is unique due to the presence of both the pyrrolidine and carbothioamide groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carbothioamide

InChI

InChI=1S/C10H13N3S/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14)

InChI Key

UKTFLVFSNBJROC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=S)N

Origin of Product

United States

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